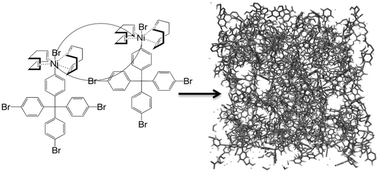Formation mechanism of ultra porous framework materials†
Physical Chemistry Chemical Physics Pub Date: 2016-06-01 DOI: 10.1039/C6CP02764D
Abstract
Understanding the formation mechanism of ultra porous framework materials may lead to insights into strategies for the design and synthesis of novel ultra porous materials or for the increased surface area of known materials. Several potential formation mechanisms have been proposed based on experimental evidence. Here, we assess, via simulation of the network generation process, these mechanisms and have identified key processes by which network interpenetration is minimised and hence surface area is maximised.


Recommended Literature
- [1] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [2] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [3] Apparatus
- [4] Inside front cover
- [5] Future issues
- [6] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [7] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [8] Inside front cover
- [9] Front cover
- [10] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells










